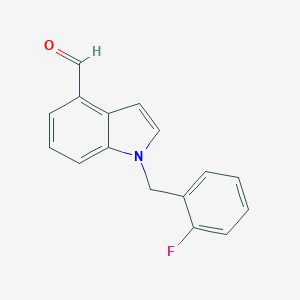
1-(2-Fluorobenzyl)indole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzyl)indole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H12FNO and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-(2-Fluorobenzyl)indole-4-carbaldehyde has been explored for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Studies have indicated that indole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Research has suggested that indole-based compounds can possess antibacterial and antifungal activities. The fluorine atom may enhance these properties by increasing the compound's ability to penetrate microbial membranes .
Biological Studies
The compound has been utilized in various biological assays to understand its mechanism of action:
- Enzyme Inhibition : It has been tested as an inhibitor of specific enzymes involved in metabolic pathways. The aldehyde functional group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition .
- Receptor Binding Studies : The compound's ability to bind to receptors involved in neurotransmission is under investigation. This could provide insights into its potential use in treating neurological disorders .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| Similar Indole Derivative | Antimicrobial | |
| Other Indole Compounds | Enzyme Inhibition |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells, suggesting that this compound could be a lead candidate for further development in cancer therapy.
Case Study 2: Enzyme Interaction
In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of a specific kinase involved in cancer progression. The mechanism was elucidated through kinetic studies, showing that the compound acts as a competitive inhibitor.
Propriétés
Numéro CAS |
192994-38-0 |
|---|---|
Formule moléculaire |
C16H12FNO |
Poids moléculaire |
253.27 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]indole-4-carbaldehyde |
InChI |
InChI=1S/C16H12FNO/c17-15-6-2-1-4-12(15)10-18-9-8-14-13(11-19)5-3-7-16(14)18/h1-9,11H,10H2 |
Clé InChI |
CPQWCXZJKDYEQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=CC3=C(C=CC=C32)C=O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













